1-Ethoxy-3-methoxybenzene

Description

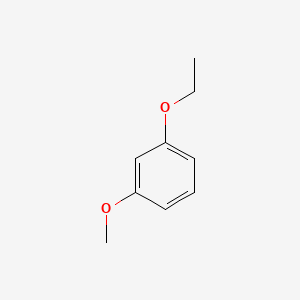

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVXEVZVJAOTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180450 | |

| Record name | 1-Ethoxy-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25783-45-3 | |

| Record name | 1-Ethoxy-3-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025783453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies

Established Synthetic Routes

Alkylation Reactions

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. For the synthesis of 1-ethoxy-3-methoxybenzene, a logical approach is the ethylation of 3-methoxyphenol (B1666288).

The reaction proceeds in two main steps:

Deprotonation: 3-methoxyphenol is treated with a strong base, such as sodium hydroxide (B78521) or sodium hydride, to deprotonate the acidic phenolic hydroxyl group, forming the more nucleophilic sodium 3-methoxyphenoxide. Phenols are significantly more acidic than alcohols, allowing for the use of bases like NaOH.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663). The iodide is displaced, forming the C-O bond and yielding this compound.

To ensure the success of this SN2 reaction, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions.

Table 1: Williamson Ether Synthesis of this compound This table is interactive. Click on the headers to sort.

| Step | Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | 3-Methoxyphenol | Ethyl Iodide | NaOH | This compound | SN2 |

| 2 | 3-Ethoxyphenol (B1664596) | Methyl Iodide | NaOH | This compound | SN2 |

Reduction Strategies (e.g., of Protected Vanillin)

Multi-step syntheses originating from readily available precursors like vanillin (B372448) can be adapted to produce derivatives related to this compound. A relevant pathway involves the protection of the phenol, followed by reduction of the aldehyde functional group.

A reported synthesis of a 4-ethoxy-3-methoxybenzyl derivative highlights this strategy:

Alkylation/Protection: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is first treated with diethyl sulfate to ethylate the phenolic hydroxyl group, yielding 4-ethoxy-3-methoxybenzaldehyde (B93258). This protection step is crucial as the subsequent reducing agent could otherwise react with the acidic phenol.

Reduction: The aldehyde group of the protected vanillin is then reduced. A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄), which selectively reduces the aldehyde to a primary alcohol, forming 4-ethoxy-3-methoxybenzyl alcohol.

This reduction is a key transformation, converting a carbonyl group into a hydroxyl group, which can be a precursor for further functionalization.

Bromination and Nucleophilic Substitution Pathways

Building upon the reduction strategy, the resulting benzyl (B1604629) alcohol can be further modified. A common sequence involves converting the alcohol into a better leaving group, such as a bromide, to facilitate a subsequent nucleophilic substitution reaction.

Following the synthesis of 4-ethoxy-3-methoxybenzyl alcohol:

Bromination: The benzyl alcohol is converted into the corresponding 4-ethoxy-3-methoxybenzyl bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃).

Nucleophilic Substitution: The resulting benzyl bromide is an excellent electrophile for SN2 reactions. It can react with a wide range of nucleophiles to form new bonds. For instance, it can undergo a bimolecular nucleophilic substitution with nucleophiles like 1,10-phenanthroline (B135089) to generate more complex molecules.

This pathway demonstrates the versatility of converting an alcohol into a halide to enable further molecular construction.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-heteroatom bonds with high efficiency. The Buchwald-Hartwig amination, which also has a well-developed variant for ether synthesis, is a powerful tool for constructing aryl ethers.

The general mechanism for a Buchwald-Hartwig C-O coupling involves:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (e.g., 1-bromo-3-methoxybenzene).

Association and Deprotonation: An alcohol (e.g., ethanol) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium alkoxide complex.

Reductive Elimination: The final step is the reductive elimination of the aryl group and the alkoxy group, which forms the desired aryl ether product (this compound) and regenerates the Pd(0) catalyst.

This method is valued for its broad substrate scope and functional group tolerance, often succeeding where traditional methods like the Williamson ether synthesis fail, particularly with sterically hindered substrates. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Green Chemistry Principles in Synthesis

Green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. This philosophy is guided by twelve principles, including waste prevention, maximizing atom economy, and using safer solvents and catalysts.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which contribute significantly to chemical waste and environmental impact. Performing reactions under solvent-free, or "neat," conditions offers numerous advantages, including simplified work-up procedures, reduced waste, and often shorter reaction times.

In the context of the synthetic pathways discussed, several steps can be adapted to align with this principle. For example, the reduction of 4-ethoxy-3-methoxybenzaldehyde with NaBH₄ and the subsequent bromination of the resulting alcohol with PBr₃ have been successfully performed using solvent-free methods. These reactions can be facilitated by techniques such as grinding the solid reactants together, which provides the necessary energy to initiate the reaction without the need for a solvent.

Table 2: Application of Green Chemistry in a Multi-Step Synthesis This table is interactive. Click on the headers to sort.

| Step | Transformation | Reagent(s) | Condition | Green Principle |

|---|---|---|---|---|

| 1 | Alkylation | Vanillin, Diethyl Sulfate | Aqueous NaOH | Use of a safer solvent (water) |

| 2 | Reduction | 4-ethoxy-3-methoxybenzaldehyde, NaBH₄ | Solvent-free (grinding) | Safer solvents and auxiliaries |

| 3 | Bromination | 4-ethoxy-3-methoxybenzyl alcohol, PBr₃ | Solvent-free | Safer solvents and auxiliaries |

Biotechnological Approaches and Enzymatic Transformations

The use of enzymes for the synthesis of fine chemicals is a rapidly growing field, offering high selectivity and mild reaction conditions. researchgate.net However, the direct biocatalytic synthesis of asymmetrical aromatic ethers like this compound is an emerging area with significant challenges. Ether bonds are prevalent in many natural products, and nature has evolved various enzymatic strategies for their formation. rsc.org

The most relevant enzymes for the potential synthesis of this compound are O-methyltransferases (OMTs). wikipedia.org These enzymes catalyze the transfer of a methyl group from a co-substrate, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group. ebi.ac.uktaylorandfrancis.com For instance, catechol-O-methyltransferase (COMT) is a well-studied enzyme that methylates catechol structures. wikipedia.orgnih.gov A plausible biosynthetic route could involve the selective O-ethylation of 3-methoxyphenol. However, naturally occurring O-ethyltransferases are far less common than their methylating counterparts.

Current research focuses on several key areas to make such transformations viable:

Enzyme Engineering: Modifying the active site of existing O-methyltransferases to accept ethyl groups or alternative co-substrates to SAM could provide a pathway to O-ethylation.

Novel Enzyme Discovery: Exploring microbial genomes for novel enzymes capable of forming ether bonds is another promising avenue. Recently, archaeal prenyltransferases have been identified as promiscuous enzymes capable of creating various ether bonds, highlighting that the biocatalytic toolbox for such reactions is expanding. nih.govchemrxiv.orgchemrxiv.org

Co-substrate Regeneration: The high cost of the co-substrate SAM is a major barrier to the industrial scale-up of methyltransferase-catalyzed reactions. researchgate.net Developing efficient in-situ regeneration systems is crucial for economic viability.

While a direct, optimized enzymatic process for this compound has not been established, the principles of biocatalysis offer a blueprint for a future green synthesis route. The table below outlines the key components and challenges of a hypothetical enzymatic approach.

| Component | Description | Key Challenges |

| Substrate | 3-Methoxyphenol | Enzyme specificity and regioselectivity. |

| Enzyme | Engineered O-methyltransferase or a novel O-ethyltransferase. | Low natural abundance of O-ethylating enzymes; requires protein engineering. |

| Co-substrate | An ethyl-group donor (e.g., an analogue of SAM). | High cost and instability of co-substrates; need for efficient regeneration systems. |

| Reaction Medium | Typically aqueous buffer. | Low solubility of non-polar organic substrates. google.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful alternative to traditional batch synthesis. rsc.org This technology is particularly well-suited for the synthesis of this compound, which is typically achieved via the Williamson ether synthesis—a classic SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org This reaction, when translated to a flow system, benefits from precise control over reaction parameters, leading to improved safety, efficiency, and scalability.

Microreactor System Applications

Microreactors are continuous flow devices with internal channel dimensions in the sub-millimeter range. acs.org This small scale provides an exceptionally high surface-area-to-volume ratio, which dramatically improves heat and mass transfer compared to batch reactors. researchgate.net For a potentially exothermic reaction like the Williamson ether synthesis, this rapid heat dissipation allows for the safe use of higher temperatures and concentrations, significantly accelerating reaction rates.

Key advantages of applying microreactor systems to the synthesis of this compound include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with exothermic events or the handling of reactive intermediates.

Rapid Reaction Times: Elevated temperatures can be safely employed, reducing reaction times from hours in batch to minutes or even seconds in flow.

Improved Yield and Selectivity: Precise temperature control minimizes the formation of by-products that can occur at temperature gradients within a large batch reactor. In the case of aromatic ether synthesis, this can reduce undesired C-alkylation in favor of the desired O-alkylation. researchgate.netresearchgate.netnih.gov

Seamless Scalability: Production can be increased by operating the microreactor for longer periods or by "scaling out" (using multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch processes.

The table below provides a comparative analysis of a typical Williamson ether synthesis performed under conventional batch conditions versus a microreactor system, based on findings for analogous aromatic ether syntheses.

| Parameter | Batch Reactor | Microreactor System |

| Reaction Temperature | 60-80 °C | 100-150 °C |

| Residence/Reaction Time | 2-12 hours | 1-20 minutes |

| Heat Transfer | Poor / Inefficient | Excellent / Highly Efficient |

| Safety Profile | Risk of thermal runaway | Inherently safer |

| Productivity (Space-Time Yield) | Low | High |

Optimization of Reaction Parameters in Flow Chemistry

A major advantage of continuous flow systems is the ability to rapidly and efficiently optimize reaction parameters. chemrxiv.org Automated flow reactors, coupled with in-line analytical techniques (such as HPLC or IR spectroscopy), allow for the systematic variation of conditions and real-time monitoring of the reaction output. This facilitates the use of powerful statistical methods like Design of Experiments (DoE) or Bayesian Optimization to map the reaction space and identify optimal conditions with a minimal number of experiments. acs.orgresearchgate.netacs.orgacsgcipr.org

For the Williamson ether synthesis of this compound from 3-methoxyphenol and an ethylating agent (e.g., iodoethane (B44018) or diethyl sulfate), the key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate of SN2 reactions.

Residence Time: The time reactants spend in the heated zone of the reactor, which is controlled by the reactor volume and the total flow rate.

Stoichiometry: The molar ratio of the 3-methoxyphenol, the base (e.g., sodium hydroxide), and the ethylating agent.

Concentration: The concentration of reactants in the solvent. Higher concentrations can increase throughput but may require more efficient heat management.

The following table illustrates a hypothetical screening of temperature and residence time for the synthesis of an aromatic ether in a flow system, demonstrating how these parameters influence reaction yield and space-time yield (STY), a measure of productivity.

| Experiment | Temperature (°C) | Residence Time (min) | Yield (%) | Space-Time Yield (g L-1 h-1) |

| 1 | 100 | 10 | 75 | 450 |

| 2 | 100 | 5 | 55 | 660 |

| 3 | 120 | 10 | 90 | 540 |

| 4 | 120 | 5 | 85 | 1020 |

| 5 | 140 | 2 | 95 | 2850 |

This systematic approach allows researchers to quickly identify conditions that maximize not only yield but also process efficiency and productivity, making continuous flow a highly attractive methodology for modern chemical manufacturing. researchgate.netacs.org

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

The ethoxy and methoxy (B1213986) groups are ortho-para directing and activating groups in electrophilic aromatic substitution (EAS) reactions. libretexts.orgorganicchemistrytutor.comchemistrytalk.orgyoutube.comwikipedia.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atoms can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. Consequently, electrophiles are preferentially attacked at these positions. In 1-ethoxy-3-methoxybenzene, the positions ortho and para to the methoxy group are C2, C4, and C6. Similarly, the positions ortho and para to the ethoxy group are C2, C4, and C6. Therefore, electrophilic substitution is strongly directed to the C2, C4, and C6 positions.

Nitration Studies

The nitration of this compound involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The electrophile in this reaction is the nitronium ion (NO2+). Given the ortho-para directing nature of the ethoxy and methoxy groups, the nitration of this compound is expected to yield a mixture of nitro-substituted products.

The primary products are anticipated to be 1-ethoxy-3-methoxy-2-nitrobenzene, 1-ethoxy-3-methoxy-4-nitrobenzene, and 1-ethoxy-3-methoxy-6-nitrobenzene. The relative yields of these isomers are influenced by both electronic and steric factors. While both alkoxy groups activate the same positions, the steric hindrance from the ethoxy group might slightly disfavor substitution at the adjacent C2 position compared to the C4 and C6 positions.

Detailed mechanistic studies on the nitration of dialkoxybenzenes suggest that the reaction can be complex. In some cases, the mechanism may involve a single electron transfer (SET) process, which can influence the regioselectivity of the reaction. libretexts.org The reaction conditions, including the specific nitrating agent and solvent, can also play a significant role in the product distribution.

Table 1: Predicted Products of Nitration of this compound

| Position of Nitration | Product Name |

| C2 | 1-Ethoxy-3-methoxy-2-nitrobenzene |

| C4 | 1-Ethoxy-3-methoxy-4-nitrobenzene |

| C6 | 1-Ethoxy-3-methoxy-6-nitrobenzene |

Sulfonation Mechanisms

Sulfonation of this compound introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this case is sulfur trioxide (SO3).

Similar to nitration, the sulfonation of this compound is directed to the ortho and para positions. The expected products are 2-ethoxy-4-methoxybenzenesulfonic acid, 4-ethoxy-2-methoxybenzenesulfonic acid, and 2-ethoxy-6-methoxybenzenesulfonic acid. The sulfonation of resorcinol (B1680541) dimethyl ether (1,3-dimethoxybenzene), a closely related compound, is known to occur at the 4-position, and upon further reaction, at the 2- and 6-positions. This suggests that the 4-position in this compound would be a major site of sulfonation.

The mechanism involves the attack of the electron-rich aromatic ring on the sulfur trioxide electrophile, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the sulfonic acid product.

Halogenation Pathways

Halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine). This reaction is also an electrophilic aromatic substitution and is directed by the alkoxy groups to the ortho and para positions. For instance, the bromination of 1,3-dimethoxybenzene (B93181) has been shown to be highly regioselective, yielding the 4-bromo derivative as the major product.

The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide for bromination or aluminum chloride for chlorination, to polarize the halogen molecule and generate a more potent electrophile. The mechanism proceeds through the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system.

Oxidation Reactions

Ethoxy Group Oxidation to Aldehydes or Carboxylic Acids

Information regarding the specific oxidation of the ethoxy group in this compound to an aldehyde or a carboxylic acid is limited in the scientific literature. However, analogies can be drawn from the oxidation of similar compounds. For example, the oxidation of ethylbenzene (B125841) can lead to the formation of acetophenone. While this is not a direct conversion to an aldehyde or carboxylic acid, it demonstrates the reactivity of the benzylic position of the ethyl group. The conversion of an ethoxy group to a carbonyl group would require more specific and likely harsher oxidizing conditions.

Anodic Oxidation Mechanisms and Electron Transfer Pathways

The anodic oxidation of alkoxybenzenes has been a subject of electrochemical studies. The mechanism generally involves the removal of an electron from the aromatic π-system to form a cation radical. bgu.ac.il The stability and subsequent reaction pathways of this cation radical are influenced by the solvent and the nature of the substituents.

For 1,3-dialkoxybenzenes, the initial electron transfer leads to a cation radical where the positive charge and the unpaired electron are delocalized over the aromatic ring and the oxygen atoms of the alkoxy groups. This intermediate can then undergo various reactions, including coupling with other radical species or reaction with nucleophiles present in the electrochemical medium. The specific products and the detailed electron transfer pathways for this compound would depend on the experimental conditions, such as the electrode material, solvent, and supporting electrolyte.

Table 2: Summary of Chemical Reactivity

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 1-Ethoxy-3-methoxy-2-nitrobenzene, 1-Ethoxy-3-methoxy-4-nitrobenzene, 1-Ethoxy-3-methoxy-6-nitrobenzene |

| Sulfonation | SO3, H2SO4 | 2-Ethoxy-4-methoxybenzenesulfonic acid, 4-ethoxy-2-methoxybenzenesulfonic acid |

| Halogenation (Bromination) | Br2, FeBr3 | 1-Bromo-2-ethoxy-4-methoxybenzene |

Oxidative Cleavage Reactions (e.g., Cα-Cβ bond cleavage in related compounds)

The oxidative cleavage of ether linkages, particularly the Cα-Cβ bond in the alkyl chain, is a significant transformation in organic synthesis. While direct studies on this compound are not extensively detailed, the reactivity of related aromatic ethers provides insight into potential pathways. Oxidative cleavage of C-C bonds is a challenging but crucial reaction for converting complex molecules into valuable carbonyl compounds.

In related systems, such as α,β-epoxy ketones, selective oxidative cleavage of the C-C bond can be achieved using reagents like tert-butyl hydroperoxide (TBHP), which acts as a free radical initiator and oxidant. This process often proceeds through ring-opening, C-C bond cleavage, and subsequent oxidation to yield carbonyl compounds. Similarly, electrochemical strategies have been developed for the oxidative cleavage of C(OH)-C bonds in alcohols, offering a sustainable, metal-free alternative that proceeds through a radical-mediated pathway.

For aromatic ethers, cleavage can also occur at the C-O bond. For instance, nickel-catalyzed cross-coupling reactions have been shown to cleave the C(sp²)-O bond in aryl ethers. However, the focus here is on the alkyl chain. The Cα-Cβ bond in the ethoxy group of this compound could theoretically be susceptible to cleavage under specific oxidative conditions, analogous to the cleavage of C=C bonds in aromatic enol ethers or the C-C bonds in other functionalized systems. Such reactions often involve the generation of radical intermediates or the formation of stabilized carbocations, particularly when the ether is part of a system that can stabilize such intermediates. The presence of two different alkoxy groups (ethoxy and methoxy) on the benzene ring of this compound adds a layer of complexity, potentially influencing the regioselectivity of such cleavage reactions.

Reduction Reactions

Reduction of Nitro Derivatives to Amines

The reduction of a nitro group on an aromatic ring to an amine is a fundamental transformation in organic chemistry, often employed in the synthesis of pharmaceuticals and agrochemicals. For a hypothetical nitro-substituted this compound, various established methods can be employed for this conversion. The choice of reagent is critical to ensure the selective reduction of the nitro group without affecting the ether linkages or the aromatic ring.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. For substrates with sensitive functional groups, milder or more specific reagents are preferred. For example, tin(II) chloride (SnCl₂) in hydrochloric acid is a classic method for this reduction. Another approach involves using zinc dust in the presence of an ammonium (B1175870) salt, which offers a mild reaction condition.

Recent advancements have focused on greener and more efficient methods, such as electrochemical reduction. The cathodic conversion of nitroarenes in a sulfuric acid/methanolic medium has been successfully used to generate anilinium bisulfates, which can then be neutralized to yield the desired amines. This electrochemical approach avoids the need for stoichiometric chemical reductants.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Method | Conditions | Comments |

|---|---|---|

| H₂/Pd-C | Catalytic, often at room temperature and pressure | Highly efficient but can sometimes reduce other functional groups. |

| SnCl₂/HCl | Stoichiometric, acidic medium | A classic and reliable method. |

| Zn/NH₄Cl | Stoichiometric, neutral pH | Mild conditions, suitable for sensitive substrates. |

Reduction of Trifluoromethyl Groups in Related Compounds

The trifluoromethyl (CF₃) group is known for its high stability and is often incorporated into molecules to enhance properties like metabolic stability and lipophilicity. Consequently, the reduction of an aromatic trifluoromethyl group is a challenging transformation that requires specific and potent reagents.

Direct reduction of a CF₃ group is not a common reaction. However, transformations involving this group often proceed via radical pathways. For instance, the greenhouse gas SF₅CF₃ can act as a CF₃ source in photocatalytic trifluoromethylation reactions, where a CF₃ radical is generated. While this is the reverse of reduction, it highlights the radical chemistry associated with the CF₃ group. The increased oxidative stability of fluorinated molecules is not due to the C-F bond strength alone but also relates to the energies of bond formation with oxygen.

The synthesis of aryl trifluoromethyl ethers sometimes involves harsh conditions, such as using anhydrous hydrogen fluoride (B91410) and catalysts like boron trifluoride at high temperatures and pressures. This underscores the general inertness of the CF₃ group once it is attached to an aromatic ring. While specific methodologies for the direct reduction of a trifluoromethyl group on an aromatic ether like a trifluoromethylated analogue of this compound are not widely reported, it is expected that such a process would require potent reducing agents or specialized catalytic systems capable of activating the strong C-F bonds.

Nucleophilic Substitution Reactions

General Nucleophilic Substitution Pathways

Aromatic ethers like this compound can participate in nucleophilic substitution reactions through two main pathways. The first, and more common for aryl ethers, is cleavage of the alkyl-oxygen bond. The second is nucleophilic aromatic substitution (SₙAr), where a leaving group on the aromatic ring is replaced by a nucleophile.

For SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group. In the case of this compound, the alkoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SₙAr would not be a favorable pathway unless other activating groups are present on the ring.

The more plausible nucleophilic substitution pathway involves the attack of a nucleophile on the α-carbon of the ethoxy or methoxy group, leading to the cleavage of the O-alkyl bond and formation of a phenoxide. This is essentially the reverse of the Williamson ether synthesis. This reaction is typically facilitated by strong nucleophiles or acidic conditions that protonate the ether oxygen, making the alkyl group more susceptible to attack.

Radical Reactions and Photochemistry

Detailed research focusing specifically on the radical reactions and comprehensive photochemical profile of this compound is limited in publicly available scientific literature. While general principles of radical chemistry and photochemistry apply to aromatic ethers, specific mechanistic investigations, quantum yields, and product distribution studies for this particular compound are not extensively documented.

However, the formation of this compound has been reported as a product in a photochemical cross-coupling reaction. In a study investigating transition-metal-free C-O cross-couplings enabled by light, this compound was synthesized with a 30% yield. amazonaws.com The reaction was conducted under irradiation from a 300-watt xenon lamp equipped with a 275 nm long-pass optical filter, indicating that the compound can be formed under specific photochemical conditions. amazonaws.com

Further investigation is required to fully characterize the behavior of this compound when subjected to radical initiators or various wavelengths of light, and to determine the nature and distribution of its potential photoproducts or radical-mediated reaction products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the precise connectivity of atoms in 1-ethoxy-3-methoxybenzene. Analysis of one-dimensional and the predicted correlations in two-dimensional spectra allows for a complete assignment of all proton and carbon signals.

The 1H NMR spectrum of this compound provides a clear profile of the different proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.

The aromatic region shows a complex pattern corresponding to the four protons on the benzene (B151609) ring. A triplet observed at approximately 7.18 ppm is characteristic of the proton at the C5 position, coupled to the two adjacent protons. A multiplet observed between 6.47 and 6.52 ppm corresponds to the remaining three aromatic protons at the C2, C4, and C6 positions.

In the aliphatic region, the ethoxy group protons are clearly visible. A quartet at around 4.02 ppm is assigned to the methylene (B1212753) protons (-OCH₂-), which are coupled to the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group appear as a triplet at approximately 1.42 ppm. The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet at 3.79 ppm, as they have no adjacent protons to couple with.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.18 | Triplet (t) | 7.6 | 1H | Ar-H5 |

| 6.52-6.47 | Multiplet (m) | - | 3H | Ar-H2, H4, H6 |

| 4.02 | Quartet (q) | 7.2 | 2H | -OCH₂CH₃ |

| 3.79 | Singlet (s) | - | 3H | -OCH₃ |

| 1.42 | Triplet (t) | 7.2 | 3H | -OCH₂CH₃ |

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton of the molecule. For this compound, nine distinct signals are observed, corresponding to the nine carbon atoms in unique chemical environments.

The two carbon atoms directly attached to the oxygen atoms in the aromatic ring (C1 and C3) are the most deshielded, appearing at 160.9 and 160.3 ppm. The signal at 130.0 ppm is assigned to the C5 carbon of the benzene ring. The other three aromatic carbons (C2, C4, and C6) resonate at lower field strengths, with chemical shifts of 106.8, 106.2, and 101.0 ppm.

In the aliphatic region, the methylene carbon (-OCH₂-) of the ethoxy group is found at 63.5 ppm. The carbon of the methoxy group (-OCH₃) appears at 55.4 ppm, and the terminal methyl carbon (-CH₃) of the ethoxy group is the most shielded, resonating at 15.0 ppm.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.9 | C1 |

| 160.3 | C3 |

| 130.0 | C5 |

| 106.8 | C2, C4, C6 (specific assignment requires 2D NMR) |

| 106.2 | |

| 101.0 | |

| 63.5 | -OCH₂CH₃ |

| 55.4 | -OCH₃ |

| 15.0 | -OCH₂CH₃ |

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show correlations between coupled protons. Key expected cross-peaks would appear between the ethoxy group's methylene quartet (4.02 ppm) and its methyl triplet (1.42 ppm). Within the aromatic system, the proton at C5 (7.18 ppm) would show correlations to the protons at C4 and C6, helping to disentangle the complex multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the proton singlet at 3.79 ppm and the carbon signal at 55.4 ppm, confirming the -OCH₃ group assignment. Similarly, correlations would be seen between the aromatic protons and their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing the substitution pattern on the benzene ring. For example, the protons of the methoxy group (3.79 ppm) would be expected to show a correlation to the C3 carbon (160.3 ppm). The methylene protons of the ethoxy group (4.02 ppm) would show a correlation to the C1 carbon (160.9 ppm), confirming the connectivity of the ether groups to the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of the molecule's bonds. While experimental spectra for this compound are not available, the expected frequencies can be predicted based on the functional groups present.

The analysis of vibrational frequencies allows for the identification of specific bonds and functional groups within the molecule.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to produce absorption bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethoxy and methoxy groups will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring typically gives rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Ether Stretching: The C-O stretching vibrations from the ether linkages are characteristic and strong. Aryl-alkyl ethers typically show a strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹.

C-H Bending: Bending vibrations for the aliphatic C-H bonds are expected around 1470-1365 cm⁻¹. Out-of-plane bending of the aromatic C-H bonds would appear in the fingerprint region below 900 cm⁻¹, and the pattern can sometimes help confirm the 1,3-disubstitution pattern.

The assignment of specific absorption bands to their corresponding molecular vibrational modes provides a complete picture of the molecule's vibrational character.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 3000-2850 | Stretching | Aliphatic C-H (in -OCH₃ and -OCH₂CH₃) |

| 1600-1450 | Stretching | Aromatic C=C |

| 1275-1200 | Asymmetric Stretching | Aryl-O-C |

| 1075-1020 | Symmetric Stretching | Alkyl-O-C |

| Below 900 | Out-of-plane Bending | Aromatic C-H |

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound (C₉H₁₂O₂) provides significant insight into its molecular structure through controlled fragmentation. nist.gov The electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions that reveal the compound's connectivity.

The molecular ion (M⁺•) peak appears at a mass-to-charge ratio (m/z) of 152, corresponding to the molecular weight of the compound (152.19 g/mol ). nist.govnist.gov The most abundant peak in the spectrum, known as the base peak, is observed at m/z 124. This prominent fragment is formed by the loss of an ethene molecule (C₂H₄, 28 Da) from the molecular ion. This type of fragmentation is a characteristic rearrangement for aryl ethyl ethers, proceeding through a six-membered ring transition state.

Another significant fragment is found at m/z 123, resulting from the loss of an ethyl radical (•C₂H₅, 29 Da). Cleavage of the ethyl group from the ether linkage produces this stable ion. Other minor fragments can be attributed to further decompositions, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the aromatic ring itself, though these pathways are less favored. miamioh.edu

The fragmentation pattern strongly supports the presence of both an ethoxy and a methoxy group attached to the benzene ring. The prevalence of the m/z 124 peak specifically highlights the lability of the ethyl group in the ethoxy moiety under EI conditions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 152 | ~70 | [C₉H₁₂O₂]⁺• (Molecular Ion) | - |

| 124 | 100 | [M - C₂H₄]⁺• | Ethene (C₂H₄) |

| 123 | ~20 | [M - C₂H₅]⁺ | Ethyl Radical (•C₂H₅) |

| 95 | ~35 | [C₆H₇O]⁺ | C₂H₄ + CO |

| 77 | ~25 | [C₆H₅]⁺ | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is governed by the electronic transitions within the substituted benzene chromophore. The benzene ring itself exhibits three characteristic absorption bands originating from π → π* transitions, located at approximately 184, 204, and 256 nm. quimicaorganica.org

The attachment of the ethoxy and methoxy groups, which act as auxochromes, modifies this absorption profile. These groups possess oxygen atoms with non-bonding electron pairs (n electrons) that can interact with the π-electron system of the aromatic ring. This interaction leads to two primary types of electronic transitions in the accessible UV-Vis region:

π → π Transitions: These are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring. The presence of the electron-donating ether groups shifts these bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. quimicaorganica.org These transitions are expected to have high molar absorptivity (ε) values. wikipedia.org

n → π Transitions: These transitions involve the promotion of a non-bonding electron from one of the oxygen atoms to a π antibonding orbital of the benzene ring. youtube.com Generally, n → π* transitions are of lower intensity (lower ε value) and occur at longer wavelengths than the primary π → π* transitions. hnue.edu.vn

Due to the presence of two ether groups, these effects are compounded, leading to a complex absorption spectrum. The specific λmax values are influenced by solvent polarity, which can stabilize or destabilize the ground and excited electronic states. wikipedia.org

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity (ε) |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | 200-280 nm | High (typically > 8,000 L·mol⁻¹·cm⁻¹) |

| n → π | n (non-bonding) → π (antibonding) | > 270 nm | Low (typically < 2,000 L·mol⁻¹·cm⁻¹) |

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in public databases. Therefore, precise experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available.

However, X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of crystalline solids. If a suitable single crystal of this compound were analyzed, the technique would provide invaluable structural parameters. The analysis would reveal the precise spatial arrangement of all atoms in the crystal lattice, including the planarity of the benzene ring and the conformations of the ethoxy and methoxy substituents. docbrown.info

Key information that would be obtained from an X-ray crystallographic study includes:

Unit Cell Dimensions : The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group : The symmetry elements that describe the arrangement of molecules within the unit cell.

Bond Lengths and Angles : Highly accurate measurements of the distances between bonded atoms and the angles between them, confirming the geometry of the molecule. docbrown.info

Torsional Angles : The dihedral angles that define the orientation of the ethoxy and methoxy groups relative to the plane of the benzene ring.

Intermolecular Interactions : The nature and geometry of non-covalent interactions, such as van der Waals forces or potential weak C-H···O hydrogen bonds, which dictate how the molecules pack in the solid state.

For related substituted benzene compounds, X-ray diffraction has confirmed the near-planar structure of the aromatic ring and has been used to analyze how different substituent groups influence crystal packing. aps.org

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Parameters | Dimensions of the repeating lattice unit |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry and connectivity |

| Intermolecular Distances | Details of crystal packing and non-covalent forces |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the properties of organic molecules like 1-ethoxy-3-methoxybenzene.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, or its optimized geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

The key structural features for analysis are the orientations of the methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃) groups relative to the benzene (B151609) ring. Based on studies of related molecules like ethoxybenzene, a conformational analysis would be performed by systematically rotating the C(ring)-O and O-C(alkyl) bonds to map the potential energy surface. researchgate.net It is known that methoxy groups on benzene rings preferentially lie in the plane of the ring, while ethyl groups have a higher degree of rotational freedom. researchgate.net A DFT study would predict the most stable conformer of this compound, likely involving a near-planar methoxy group and a specific staggered or eclipsed conformation of the ethoxy group to minimize steric hindrance.

| Parameter | Description | Expected Value/Characteristic |

|---|---|---|

| C-C (ring) Bond Length | The length of carbon-carbon bonds within the benzene ring. | ~1.39 - 1.40 Å |

| C-O (methoxy) Bond Length | The bond length between the ring carbon and the methoxy oxygen. | ~1.36 Å |

| C-O (ethoxy) Bond Length | The bond length between the ring carbon and the ethoxy oxygen. | ~1.37 Å |

| C-O-C (methoxy) Bond Angle | The bond angle around the methoxy oxygen atom. | ~118° |

| C(ring)-C(ring)-O-C Dihedral | The torsional angle defining the orientation of the alkoxy groups. | Near 0° or 180° for methoxy; multiple minima for ethoxy. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for a detailed assignment of the experimental spectra. For this compound, a frequency calculation on the optimized geometry would yield a set of normal modes, each corresponding to a specific molecular motion like bond stretching, bending, or torsion. nih.gov

Studies on similar molecules, such as 1-chloro-3-methoxybenzene and various ethoxy-benzaldehydes, provide a basis for predicting the key vibrational modes. nih.govisroset.org The calculated spectrum would be compared with experimental data to confirm the structure and understand the vibrational dynamics.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the methoxy and ethoxy groups. |

| Aromatic C=C Stretch | 1450 - 1600 | "Ring breathing" modes of the benzene ring. |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Asymmetric stretching of the aryl-ether linkage. |

| Symmetric C-O-C Stretch | 1000 - 1075 | Symmetric stretching of the aryl-ether linkage. |

| CH₃/CH₂ Torsion | < 300 | Low-frequency torsional modes of the alkyl groups. |

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. wikipedia.org For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-donating oxygen atoms, while the LUMO would be the corresponding π* anti-bonding orbital of the benzene ring. A smaller gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show regions of negative potential (typically colored red) localized around the electronegative oxygen atoms, indicating these are the primary sites for electrophilic attack. The aromatic ring and alkyl groups would exhibit regions of neutral or slightly positive potential (green and blue).

Quantum Chemical Calculations and Wavefunction Analysis

Beyond standard DFT, more advanced quantum chemical calculations can provide deeper insights. Wavefunction analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule. mdpi.com For instance, QTAIM could precisely quantify the covalent character of the C-O bonds and search for weak intramolecular interactions, such as C-H···O hydrogen bonds, that might influence the preferred conformation.

Molecular Dynamics Simulations (for related derivatives)

While specific molecular dynamics (MD) simulations for this compound are not documented, this technique is valuable for understanding the behavior of molecules in a condensed phase (liquid or solid) over time. An MD simulation could model how a collection of this compound molecules interact with each other or with a solvent. This would be particularly useful for studying its properties as a solvent or within a liquid crystal matrix, providing information on diffusion, local ordering, and conformational dynamics at different temperatures.

Non-Covalent Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. mdpi.com Such an analysis would reveal the close contacts between neighboring molecules, highlighting the specific hydrogen atoms and oxygen or π-system regions that are most involved in holding the crystal lattice together.

Reaction Pathway Energetics and Transition State Analysis

Theoretical and computational chemistry studies focused specifically on the reaction pathway energetics and transition state analysis of this compound are not extensively available in the current body of scientific literature. However, a comprehensive understanding of its reactivity can be extrapolated from computational studies on analogous aromatic ethers, such as anisole (B1667542) (methoxybenzene), ethoxybenzene, and various dimethoxybenzene isomers. These studies provide a framework for predicting the energetic landscapes of reactions involving this compound.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These methods allow for the calculation of potential energy surfaces, which map the energy of a chemical system as a function of the positions of its atoms. Key points on this surface include reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the rate of a reaction.

For this compound, a primary area of interest for computational analysis is its behavior in electrophilic aromatic substitution reactions. The ethoxy and methoxy groups are both activating, ortho-, para-directing groups due to the resonance donation of their oxygen lone pairs into the benzene ring. In the case of this compound, these groups direct incoming electrophiles to the 2, 4, and 6 positions. Computational studies would be invaluable in quantifying the relative activation barriers for substitution at these positions.

A hypothetical study on the nitration of this compound, for example, would involve calculating the energies of the transition states leading to the formation of the different possible Wheland intermediates (σ-complexes). The relative energies of these transition states would determine the regioselectivity of the reaction. It is expected that substitution at the 4-position would be sterically favored over the more hindered 2-position, and both would be electronically favored over the 6-position, which is ortho to both activating groups.

The energetics of other reactions, such as oxidation or cleavage of the ether bonds, could also be explored computationally. For instance, the oxidation of the aromatic ring would likely proceed through a radical cation intermediate, and DFT calculations could model the stability of this intermediate and the subsequent reaction pathways.

While specific data for this compound is not available, the table below presents hypothetical activation energies for the electrophilic nitration of benzene, providing a baseline for understanding the energetic scale of such reactions. The presence of activating groups like ethoxy and methoxy would be expected to lower these barriers significantly.

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kJ/mol) |

| Formation of Wheland Intermediate | Benzene + NO₂+ | [C₆H₆-NO₂]‡ | C₆H₆NO₂+ | Value for benzene is ~8.4 kJ/mol in the gas phase |

This table is illustrative and does not represent experimental or calculated data for this compound.

Synthesis and Chemical Properties of 1 Ethoxy 3 Methoxybenzene Derivatives

Design and Synthesis of Functionalized Analogs

The design and synthesis of functionalized analogs of 1-ethoxy-3-methoxybenzene often begin with readily available precursors, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). A key strategy involves the protection or modification of existing functional groups to facilitate subsequent reactions.

A notable example is the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide. The synthesis commences with the alkylation of vanillin using diethyl sulfate (B86663) to protect the phenolic hydroxyl group, yielding 4-ethoxy-3-methoxybenzaldehyde (B93258) in 79% yield. This initial step is critical as it prevents the reduction of the phenolic group in the subsequent stage. The aldehyde is then reduced using sodium borohydride (B1222165) (NaBH₄) in a solvent-free grinding method to produce 4-ethoxy-3-methoxybenzyl alcohol with a high yield of 96%. This alcohol serves as a versatile intermediate for further functionalization.

Another approach to creating functionalized analogs involves the Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) derivative with acetophenones to form chalcones. These chalcones are key intermediates that can be further modified, for instance, through cyclocondensation reactions to generate heterocyclic systems.

Strategies for Introducing New Functional Groups

Halogenated derivatives are pivotal intermediates in organic synthesis, often serving as precursors for cross-coupling reactions or nucleophilic substitutions. A straightforward method to introduce a halogen is through the bromination of a benzylic alcohol.

Following the synthesis of 4-ethoxy-3-methoxybenzyl alcohol, a solvent-free bromination reaction can be employed to form the corresponding 4-ethoxy-3-methoxybenzyl bromide. This transformation is a key step that activates the benzylic position, making it susceptible to nucleophilic attack for the introduction of other functional groups, such as the 1,10-phenanthroline (B135089) moiety.

Aldehyde and carboxylic acid functionalities are fundamental for building molecular complexity. The synthesis of 4-ethoxy-3-methoxybenzaldehyde from vanillin is an efficient process achieved through the alkylation of the phenolic hydroxyl group with diethyl sulfate. researchgate.netresearchgate.netnih.gov This reaction protects the hydroxyl group and provides the desired ethoxy moiety. researchgate.netresearchgate.netnih.gov

The corresponding carboxylic acid, 4-ethoxy-3-methoxybenzoic acid, can be readily prepared by the oxidation of 4-ethoxy-3-methoxybenzaldehyde. Standard oxidizing agents can be employed for this transformation, which is a common and high-yielding reaction in organic chemistry.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Vanillin | Diethyl sulfate, NaOH | 4-Ethoxy-3-methoxybenzaldehyde | 79% | researchgate.netresearchgate.netnih.gov |

| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ (grinding) | 4-Ethoxy-3-methoxybenzyl alcohol | 96% | researchgate.netresearchgate.netnih.gov |

Derivatives of this compound can be incorporated into various nitrogen-containing heterocyclic systems, which are significant pharmacophores in medicinal chemistry.

Phenanthrolinium salts : A direct route to these derivatives involves the reaction of a halogenated precursor with 1,10-phenanthroline. Specifically, 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide was synthesized in 58% yield via a bimolecular nucleophilic substitution reaction between 4-ethoxy-3-methoxybenzyl bromide and 1,10-phenanthroline. researchgate.netresearchgate.net

Isoxazolines and Pyrazolines : These five-membered heterocycles can be synthesized from chalcone (B49325) intermediates. For example, chalcones derived from a 4-ethoxy-3-methoxybenzaldehyde analog were subjected to a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) in formic acid to produce 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes. This reaction proceeds readily and provides a scaffold for further diversification. A general and powerful method for isoxazoline (B3343090) synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.

Triazoles : The 1,2,3-triazole ring is commonly synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. To prepare a triazole derivative of this compound, the core structure would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. This functionalized intermediate can then react with a corresponding azide or alkyne partner to regioselectively form the 1,4-disubstituted 1,2-3-triazole ring.

Benzimidazoles : A prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of an aldehyde with an o-phenylenediamine. esisresearch.org In this approach, 4-ethoxy-3-methoxybenzaldehyde can be reacted with a substituted or unsubstituted o-phenylenediamine, typically under acidic or oxidative conditions, to construct the benzimidazole (B57391) ring system. esisresearch.org This strategy offers a direct route to a wide range of benzimidazole derivatives.

| Derivative Type | Precursor | Key Reagents/Reaction | Product | Reference |

|---|---|---|---|---|

| Phenanthrolinium salt | 4-Ethoxy-3-methoxybenzyl bromide | 1,10-Phenanthroline (SN2) | 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide | researchgate.netresearchgate.net |

| Pyrazoline | Chalcone derivative | Hydrazine hydrate, Formic acid (Cyclocondensation) | Substituted 4,5-dihydro-1H-pyrazole-1-carbaldehyde | |

| Benzimidazole | 4-Ethoxy-3-methoxybenzaldehyde | o-Phenylenediamine (Condensation) | 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole | esisresearch.org |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives is often essential for biological applications, as enantiomers can exhibit different pharmacological activities. Many synthetic routes, such as the formation of pyrazolines from chalcones, typically yield racemic mixtures.

Achieving stereoselectivity requires the use of chiral catalysts, auxiliaries, or starting materials. For the synthesis of chiral isoxazoline derivatives, for instance, an asymmetric [4+1] cyclization approach can be employed. While a specific application to this compound is not detailed, the strategy of using chiral phase transfer catalysts, such as those derived from quinine, has been shown to be effective for the enantioselective synthesis of related isoxazoline structures. nih.gov This method provides a pathway to producing enantiomerically enriched products. nih.gov

Structure-Reactivity Relationships in Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal of chemical synthesis. Studies on derivatives of the this compound scaffold have provided insights into these relationships.

For instance, in a series of chalcones and their resulting pyrazoline derivatives, the electronic properties of substituents on the aryl ring were found to correlate with their biological activity. It was observed that the presence of electron-withdrawing groups on the chalcone precursors increased their electrophilic character. This enhanced electrophilicity was linked to greater antifungal activity among the synthesized compounds. This finding illustrates a clear structure-activity relationship (SAR), where modulating the electronic nature of the molecule directly impacts its biological function. mdpi.comnih.gov Such SAR studies are invaluable for guiding the design of more potent and selective functionalized analogs. mdpi.comnih.gov

Applications in Chemical Science and Technology

Role as Synthetic Intermediate in Organic Chemistry

The structural framework of 1-ethoxy-3-methoxybenzene and its isomers is a recurring motif in the synthesis of more complex molecular architectures. While direct synthetic applications of this compound itself are specific, the utility of the ethoxy-methoxy-benzene scaffold as a key building block is well-documented in synthetic chemistry. These compounds act as versatile intermediates that can be elaborated through various organic reactions.

A notable example demonstrating the role of this type of scaffold is the multi-step synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, a compound investigated for its potential antiplasmodium activity. ui.ac.id The synthesis begins with vanillin (B372448), which is first alkylated using diethyl sulfate (B86663) to produce 4-ethoxy-3-methoxybenzaldehyde (B93258). ui.ac.id This intermediate, an isomer of the primary subject, undergoes subsequent reduction and bromination before reacting with 1,10-phenanthroline (B135089) to yield the final complex product. ui.ac.id This pathway highlights how the ethoxy-methoxy-phenyl group serves as a foundational component, which is carried through several reaction steps.

Furthermore, substituted alkoxybenzenes are frequently employed in cross-coupling reactions, which are fundamental to modern organic synthesis. For these reactions, the aromatic ring is typically functionalized with a halide, most commonly bromine. A brominated derivative of this compound could, therefore, serve as a crucial intermediate for metal-catalyzed couplings like Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents and the construction of complex molecules. The synthesis of related compounds, such as 1-tert-butyl-3-ethoxybenzene, involves intricate pathways including bromination, nitration, reduction, and diazotization, illustrating the broad scope of chemical transformations applicable to these intermediates. researchgate.net

Table 1: Synthetic Transformations Involving Alkoxy-Methoxy-Benzene Intermediates

| Starting Material/Intermediate | Reagents/Reaction Type | Product | Application/Significance | Reference |

| Vanillin | Diethyl Sulfate (Alkylation) | 4-Ethoxy-3-methoxybenzaldehyde | Intermediate for bioactive compounds | ui.ac.id |

| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ (Reduction) | 4-Ethoxy-3-methoxybenzyl alcohol | Intermediate for bioactive compounds | ui.ac.id |

| 4-Ethoxy-3-methoxybenzyl alcohol | Bromination | 4-Ethoxy-3-methoxybenzyl bromide | Intermediate for nucleophilic substitution | ui.ac.id |

| Brominated Alkoxybenzenes | Palladium or Copper Catalysts (Cross-Coupling) | Substituted biaryls, amines, etc. | Construction of complex molecules |

Catalysis and Ligand Design

While this compound is not itself used as a catalyst, its derivatives are valuable precursors in the synthesis of complex ligands for coordination chemistry and catalysis. The electronic properties and conformational flexibility imparted by the ether groups can be harnessed to create sophisticated molecular structures capable of binding to metal centers and modulating their catalytic activity.

The synthesis of ligands often involves building upon aromatic platforms. For instance, complex bis-thiosemicarbazone ligands have been prepared through the condensation of precursors like 2,2'-(ethane-1,2-diylbis(oxy))dibenzaldehyde. mdpi.com This illustrates a strategy where aromatic ether functionalities are integral parts of a larger scaffold that ultimately coordinates to a metal, such as nickel(II), to form a catalytically active or structurally interesting complex. mdpi.com It is plausible that derivatives of this compound, such as its corresponding aldehydes or halides, could serve as starting points for analogous ligand syntheses.

The field of catalysis heavily relies on the rational design of ligands to control the outcome of reactions. For example, in modern etherification reactions like the Buchwald-Hartwig C-O coupling, palladium catalysts are used in conjunction with precisely designed phosphine (B1218219) ligands. The synthesis of these ligands often starts with functionalized aromatic compounds. Therefore, the this compound moiety could be incorporated into a ligand structure to fine-tune the steric and electronic environment of a metal catalyst, thereby influencing its efficiency and selectivity.

Materials Science Applications

The dialkoxybenzene motif is a key structural unit in the design and synthesis of functional organic materials, including polymers and materials for optical and electronic applications. The two alkoxy groups act as electron-donating substituents, which can be leveraged to control the electronic properties and intermolecular interactions of the resulting materials.

Dialkoxybenzenes are recognized as valuable monomers for synthesizing functional polymers. Research has shown that 1,3-dimethoxybenzene (B93181), a close analogue of this compound, can be electrochemically polymerized to yield poly(1,3-dimethoxybenzene). academie-sciences.fr This resulting polymer was found to be insoluble in common organic solvents, suggesting a rigid and potentially cross-linked structure. academie-sciences.fr Given the structural similarity, this compound could likely undergo similar polymerization processes to create novel polymer materials.

The incorporation of dialkoxybenzene units into polymer backbones is a known strategy to influence material properties. academie-sciences.fr These moieties can enhance solubility, modify the polymer's conformation, and impart specific electronic characteristics. For example, derivatives of a related compound, 1-ethynyl-3-methoxy-2-(methoxymethoxy)benzene, are used in polymer synthesis where the ethynyl (B1212043) group allows for cross-linking reactions, leading to robust materials with enhanced thermal stability and mechanical strength.

The development of advanced materials often targets specific properties such as conductivity, thermal stability, or unique morphological characteristics. The this compound scaffold can contribute to these properties when incorporated into larger systems. The polymers derived from dialkoxybenzenes, as mentioned previously, are a class of advanced materials where the electronic nature of the alkoxy groups can lead to conductive properties. academie-sciences.fr The ability to form stable, and potentially ordered, polymeric structures is crucial for applications in coatings and composites.

The electron-donating nature of the ethoxy and methoxy (B1213986) groups makes this compound a highly relevant building block for materials used in optoelectronics. ossila.com In the design of functional organic materials like those for organic light-emitting diodes (OLEDs) or organic solar cells, donor-acceptor structures are often employed to control charge transport and luminescence. rsc.orgresearchgate.net Alkoxy-substituted phenyl rings frequently serve as the electron-donating components in these systems.

Research into nonlinear optical (NLO) materials has shown that the properties can be tailored by modifying the strength of electron donor groups, with methoxy (MeO) and ethoxy (EtO) groups being common choices. researchgate.net Similarly, in the development of materials for perovskite solar cells and OLEDs, phenothiazine-based molecules have been functionalized with methoxyphenyl groups to tune their optoelectronic characteristics. researchgate.net The this compound moiety provides a dual-donor substitution pattern that can enhance the performance of such materials. This structural motif is common in a wide range of optoelectronic compounds, including liquid crystals, where alkoxy chains are used to control the mesophase behavior and physical properties. ossila.com

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms

Biodegradation involves the breakdown of organic compounds by microorganisms and is a primary mechanism for the removal of many xenobiotic compounds from the environment.

There is a notable absence of studies specifically investigating the anaerobic degradation of 1-ethoxy-3-methoxybenzene. In general, the anaerobic biodegradation of aromatic compounds is a slower process than aerobic degradation and occurs under conditions devoid of oxygen. It often involves different metabolic pathways, such as reductive dehalogenation (for halogenated compounds) or the activation of the aromatic ring via carboxylation or other mechanisms, eventually leading to ring fission. For non-substituted aromatic hydrocarbons like benzene (B151609), anaerobic degradation has been observed under various electron-accepting conditions, including methanogenic, sulfate-reducing, and nitrate-reducing conditions. The presence of ether linkages in this compound may present a challenge for anaerobic microorganisms, and the specific pathways for its breakdown under these conditions remain to be elucidated.

The microbial metabolism of this compound is likely to involve enzymes that can act on aromatic ethers. While direct evidence is unavailable, enzymes such as laccases and cytochrome P-450 monooxygenases are known to be involved in the degradation of similar compounds.

Laccases, which are multi-copper oxidases found in fungi and bacteria, are known to catalyze the one-electron oxidation of a wide range of phenolic compounds. nih.gov While their primary substrates are phenols, laccases can also act on non-phenolic compounds, sometimes with the help of mediators. nih.gov These enzymes play a significant role in the degradation of lignin (B12514952), a complex polymer containing various ether-linked aromatic units. mdpi.com It is plausible that laccases could initiate the degradation of this compound by oxidizing the aromatic ring, potentially leading to demethylation or deethylation as an initial step.

Cytochrome P-450 monooxygenases are another class of enzymes capable of metabolizing a wide array of organic compounds. For instance, the demethylation of veratrole (1,2-dimethoxybenzene) by cytochrome P-450 in Streptomyces setonii has been reported. medchemexpress.com This suggests that a similar enzymatic O-dealkylation could be a potential metabolic pathway for this compound in certain microorganisms. Unspecific peroxygenases (UPOs) from fungi have also been shown to catalyze the hydroxylation of substituted benzenes, which could be a potential transformation pathway. rsc.orgresearchgate.net

Sorption and Desorption Behavior in Environmental Matrices

Sorption is a process where a chemical substance adheres to a solid surface, such as soil particles or sediment. This behavior significantly influences a compound's mobility, bioavailability, and persistence in the environment. The sorption of organic compounds in soil and sediment is largely governed by their hydrophobicity and the organic carbon content of the solid matrix.

Desorption is the reverse process, where the sorbed chemical is released back into the water phase. The rate and extent of desorption will affect the long-term fate and potential for exposure. For many hydrophobic organic compounds, sorption can be partially irreversible, meaning a fraction of the chemical remains bound to the soil or sediment matrix over long periods. nih.govresearchgate.net Factors influencing sorption and desorption include:

Soil Organic Matter: Higher organic matter content generally leads to stronger sorption.

Particle Size: Smaller particles, like clays, have a larger surface area-to-volume ratio and can exhibit higher sorption capacity. nih.gov

pH: While less critical for non-ionizable compounds like this compound, pH can influence the surface charge of soil minerals and affect sorption.

Table 1: Expected Influence of Environmental Factors on the Sorption of this compound

| Environmental Factor | Expected Impact on Sorption | Rationale |

|---|---|---|

| High Soil Organic Carbon | Increase | Hydrophobic partitioning of the nonpolar molecule into organic matter. |

| High Clay Content | Increase | Increased surface area for adsorption. |

| Low Soil Organic Carbon | Decrease | Less organic matter available for partitioning. |

| Large Particle Size (e.g., Sand) | Decrease | Lower surface area for adsorption. |

Environmental Transport and Distribution Models

Environmental fate models are used to predict the movement and distribution of chemicals in the environment. These models use the physicochemical properties of a compound to estimate its partitioning between air, water, soil, and biota. Key parameters for modeling the transport of this compound would include:

Vapor Pressure: Influences the tendency of the compound to volatilize from soil and water surfaces into the atmosphere.

Water Solubility: Affects its concentration in aquatic systems and its potential for leaching through the soil profile.

Octanol-Water Partition Coefficient (Kow): A measure of hydrophobicity, which is a key input for estimating sorption to soil and sediment and bioaccumulation in organisms.

Henry's Law Constant: Describes the partitioning between air and water, which is important for modeling air-water exchange.

Fugacity-based models are a common type of environmental model that can be used to predict the distribution of organic compounds. These models calculate the "escaping tendency" (fugacity) of a chemical from each environmental compartment. Based on the structure of this compound, it is likely to have moderate volatility and a tendency to partition into soil organic matter and potentially bioaccumulate in organisms. Models for similar aromatic compounds suggest that transport can occur through atmospheric deposition, surface runoff, and leaching, with the dominant pathway depending on the specific environmental conditions of the release scenario. frontiersin.orgmdpi.com

Table 2: Key Physicochemical Properties for Modeling the Environmental Transport of Aromatic Ethers

| Property | Relevance to Environmental Transport |

|---|---|

| Vapor Pressure | Determines the potential for volatilization and atmospheric transport. |

| Water Solubility | Influences mobility in aquatic systems and leaching in soil. |

| Octanol-Water Partition Coefficient (Kow) | Predicts sorption to soil/sediment and bioaccumulation potential. |

| Henry's Law Constant | Governs the air-water exchange and atmospheric fate. |

| Organic Carbon-Water Partition Coefficient (Koc) | Quantifies sorption to organic matter in soil and sediment. |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes

The development of efficient and sustainable methods for the synthesis of 1-ethoxy-3-methoxybenzene is a primary area for future research. While classical methods provide a foundation, novel approaches can offer improved yields, milder reaction conditions, and greater cost-effectiveness.

Established and Potential Synthetic Methodologies

| Synthetic Route | Description | Potential for Optimization |

| Williamson Ether Synthesis | This traditional method involves the reaction of a sodium phenoxide with an alkyl halide. For this compound, this could involve reacting sodium 3-methoxyphenoxide with ethyl iodide or sodium 3-ethoxyphenoxide with methyl iodide. | Research could focus on phase-transfer catalysis to enhance reaction rates and employing greener solvents to improve the environmental profile of the synthesis. |

| Ullmann Condensation | A copper-catalyzed reaction that can form diaryl ethers. rsc.org While typically used for more complex ethers, modifications could adapt it for the synthesis of this compound, potentially starting from 3-methoxyphenol (B1666288) and an ethylating agent in the presence of a copper catalyst. | Future work could explore the use of more efficient and less toxic ligand-supported copper catalysts to improve reaction yields and reduce environmental impact. |

| Buchwald-Hartwig C-O Coupling | A palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-O bonds. This could involve the coupling of 3-methoxyphenol with an ethylating agent or 3-ethoxyphenol (B1664596) with a methylating agent. | Investigations into more active and stable palladium catalysts, as well as the use of milder bases and reaction conditions, would be beneficial. |

Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The interplay of the ethoxy and methoxy (B1213986) groups significantly influences the electronic properties of the aromatic ring, directing the outcomes of various reactions.

Key Areas for Mechanistic Investigation: